3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile
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Overview
Description
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methylsulfonyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile typically involves the reaction of dimethylamine with a suitable acrylonitrile derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethylamine, followed by the addition of the acrylonitrile derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular iodine in the presence of a mild base.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles such as halides or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines.
Substitution: Substituted acrylonitrile derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylamide: Similar structure but with an amide group instead of a nitrile group.
(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylic acid: Contains a carboxylic acid group instead of a nitrile group.
(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylate: An ester derivative with similar functional groups.
Properties
IUPAC Name |
3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYQSVPXXQVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396004 |
Source
|
Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106073-27-2 |
Source
|
Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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